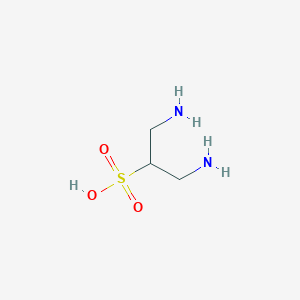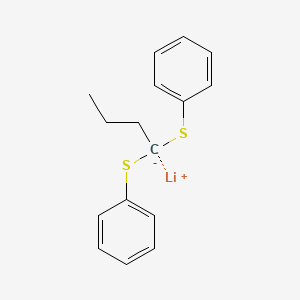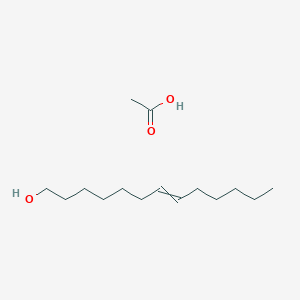
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate is a chemical compound with the molecular formula C10H11ClO2S3 and a molecular weight of 294.84114 It is known for its unique structure, which includes a sulfonylmethanedithioate group attached to a 4-chlorophenyl ring and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable dithiolate reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylmethanedithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate has several scientific research applications, including:
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonylmethanedithioate groups on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate exerts its effects involves the interaction of its sulfonylmethanedithioate group with molecular targets. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl (4-methylphenyl)sulfonylmethanedithioate
- Propan-2-yl (4-bromophenyl)sulfonylmethanedithioate
- Propan-2-yl (4-fluorophenyl)sulfonylmethanedithioate
Uniqueness
Propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
53271-56-0 |
|---|---|
Fórmula molecular |
C10H11ClO2S3 |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
propan-2-yl (4-chlorophenyl)sulfonylmethanedithioate |
InChI |
InChI=1S/C10H11ClO2S3/c1-7(2)15-10(14)16(12,13)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
Clave InChI |
PRSQLGKPPDYTTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(=S)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)


![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)



![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)


